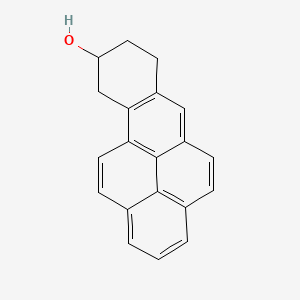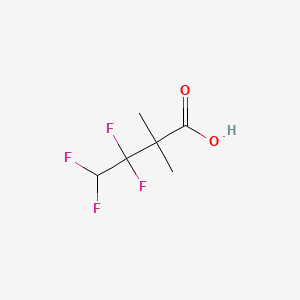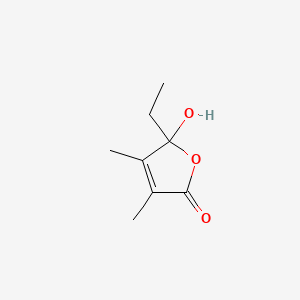
5-Ethyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 308917 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is often studied for its role in biological processes and its potential therapeutic uses.
Preparation Methods
The synthesis of NSC 308917 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Formation: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of NSC 308917.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production: On an industrial scale, the production of NSC 308917 may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale synthesis, including temperature control, solvent selection, and catalyst use.
Chemical Reactions Analysis
NSC 308917 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: NSC 308917 can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
NSC 308917 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of certain diseases.
Industry: NSC 308917 is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which NSC 308917 exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved can vary depending on the context of its use, but common targets include proteins involved in signal transduction and metabolic regulation.
Comparison with Similar Compounds
NSC 308917 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 308918 and NSC 308919 share structural similarities with NSC 308917 but differ in their functional groups or side chains.
Uniqueness: NSC 308917’s unique properties, such as its specific binding affinity to certain targets and its stability under various conditions, make it distinct from its analogs.
Properties
CAS No. |
6066-51-9 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-ethyl-5-hydroxy-3,4-dimethylfuran-2-one |
InChI |
InChI=1S/C8H12O3/c1-4-8(10)6(3)5(2)7(9)11-8/h10H,4H2,1-3H3 |
InChI Key |
ISOURFBLKNJFCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=C(C(=O)O1)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



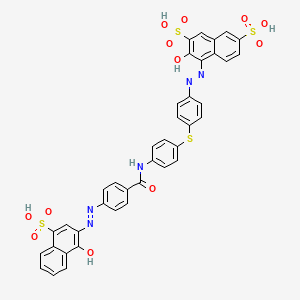
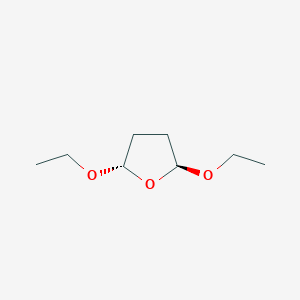
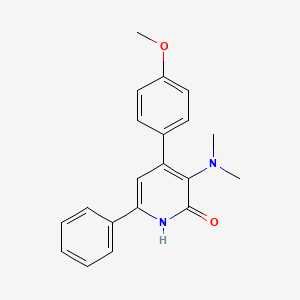

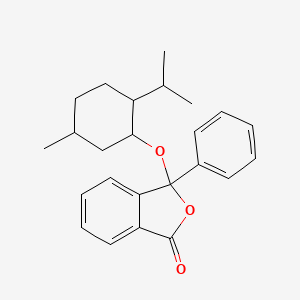
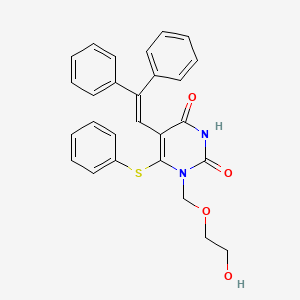
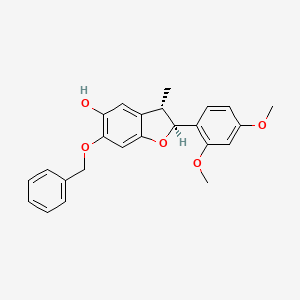
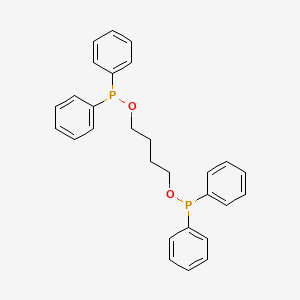
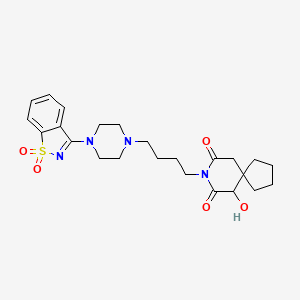
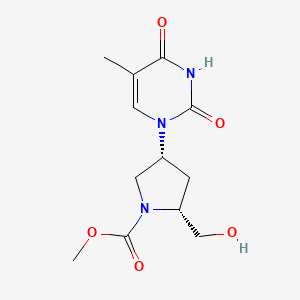
![Benzenesulfonamide, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-N,N-dimethyl-](/img/structure/B12789871.png)
